molecular formula C19H21N3O B2991534 2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide CAS No. 1424271-95-3

2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide

Cat. No.: B2991534
CAS No.: 1424271-95-3
M. Wt: 307.397
InChI Key: NUTMSSVIXNEKHG-UHFFFAOYSA-N
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Description

2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The structure of this compound includes a cyano group, an acetamide group, and a bis(3-methylphenyl)methylamino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of bis(3-methylphenyl)methylamine with methyl cyanoacetate under solvent-free conditions at room temperature. The reaction proceeds smoothly to yield the target compound .

Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature. This method also produces the desired cyanoacetamide derivative efficiently .

Industrial Production Methods

Industrial production of cyanoacetamides typically involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Condensation Reactions: Common reagents include aldehydes or ketones, and the reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Substitution Reactions: Nucleophiles such as amines or thiols can be used, and the reactions are often conducted in polar solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide involves its ability to participate in nucleophilic and electrophilic reactions. The cyano group and the amide functionality play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, van der Waals forces, and covalent interactions. These interactions can modulate biological pathways and lead to specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)-N-methylacetamide
  • N-(2-cyanoethyl)-N-phenylacetamide
  • N-(2-cyanoethyl)-N-(3-methylphenyl)acetamide

Uniqueness

2-{[bis(3-methylphenyl)methyl]amino}-N-(cyanomethyl)acetamide is unique due to the presence of the bis(3-methylphenyl)methylamino group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

2-[bis(3-methylphenyl)methylamino]-N-(cyanomethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-14-5-3-7-16(11-14)19(17-8-4-6-15(2)12-17)22-13-18(23)21-10-9-20/h3-8,11-12,19,22H,10,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTMSSVIXNEKHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)NCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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